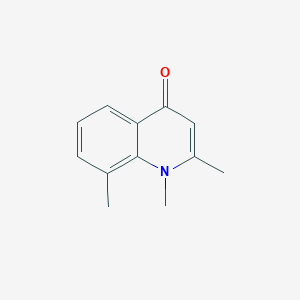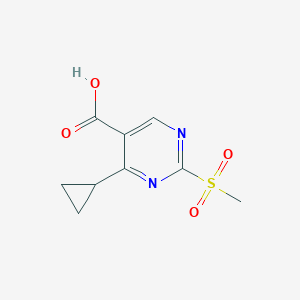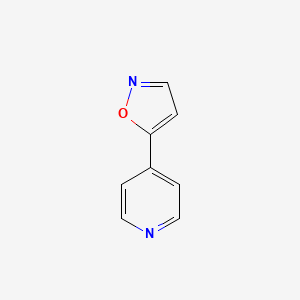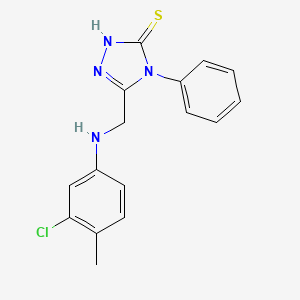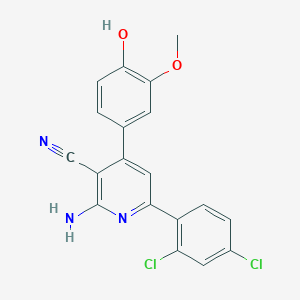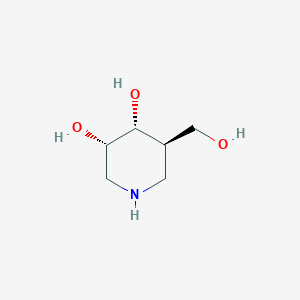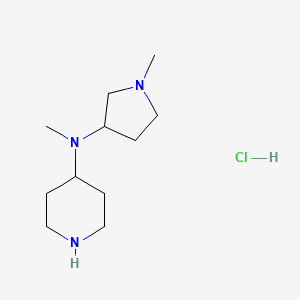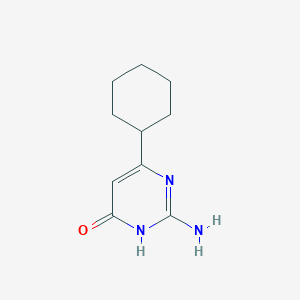![molecular formula C7H3F2NO B11772807 2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
2,5-Difluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzo[d]oxazole typically involves the condensation of 2,5-difluoroaniline with glyoxylic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can introduce various substituents at the 2 and 5 positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts with ligands like triphenylphosphine in solvents like toluene or DMF.
Major Products:
- Substituted oxazoles with various functional groups.
- Oxidized or reduced derivatives of the oxazole ring.
- Cross-coupled products with aryl or alkyl groups .
Scientific Research Applications
2,5-Difluorobenzo[d]oxazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluorobenzo[d]oxazole depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site, thereby blocking substrate access.
Antibacterial Activity: Disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
Electronic Properties: In materials science, its electronic properties are exploited in the design of semiconductors and LEDs
Comparison with Similar Compounds
Benzoxazole: Lacks the fluorine substitutions, resulting in different chemical reactivity and applications.
2,5-Dichlorobenzo[d]oxazole: Chlorine atoms instead of fluorine, leading to variations in electronic properties and reactivity.
2,5-Dimethylbenzo[d]oxazole: Methyl groups instead of fluorine, affecting steric and electronic characteristics
Uniqueness: 2,5-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which enhance its stability, lipophilicity, and electronic properties. These attributes make it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
2,5-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
InChI Key |
XDMSWPURHAKMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



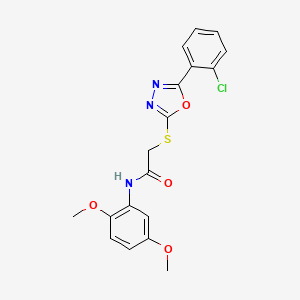
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
